molecular formula C9H8FNO3 B12649259 2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid

2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid

Cat. No.: B12649259
M. Wt: 197.16 g/mol
InChI Key: ODKBAVICQOSXKR-FLIBITNWSA-N
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Description

2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid is an organic compound that features a hydroxyimino group and a fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Nitro)-3-(4-flurophenyl)propanoic acid.

    Reduction: 2-(Amino)-3-(4-flurophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid
  • 2-(Hydroxyimino)-3-(4-bromophenyl)propanoic acid
  • 2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid

Uniqueness

2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

(2Z)-3-(4-fluorophenyl)-2-hydroxyiminopropanoic acid

InChI

InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-

InChI Key

ODKBAVICQOSXKR-FLIBITNWSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C(=O)O)F

Origin of Product

United States

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